1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline
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Overview
Description
1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline is a complex organic compound that features a unique combination of indoline, thiazole, and thiophene moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple heterocyclic rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(5-methyl-2-thienyl)ethanone with thiourea under reflux conditions.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Mechanism of Action
The biological activity of 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The compound can bind to DNA, causing structural changes that inhibit replication and transcription processes. Additionally, it may interact with specific proteins involved in cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline can be compared with other indoline derivatives and thiazole-containing compounds:
Indoline Derivatives: Compounds like indoline-2,3-dione and indoline-2-carboxylic acid share the indoline core but differ in their functional groups and biological activities.
Thiazole-Containing Compounds: Thiazole derivatives such as 2-aminothiazole and thiazole-4-carboxylic acid exhibit different reactivity and applications due to variations in their substituents.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
1251687-77-0 |
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Molecular Formula |
C23H15F3N4O4S |
Molecular Weight |
500.45 |
IUPAC Name |
3-(3-methoxyphenyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15F3N4O4S/c1-33-16-7-3-6-15(11-16)30-21(31)19-17(8-9-35-19)29(22(30)32)12-18-27-20(28-34-18)13-4-2-5-14(10-13)23(24,25)26/h2-11H,12H2,1H3 |
InChI Key |
NNUPEBBIGNNSIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
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